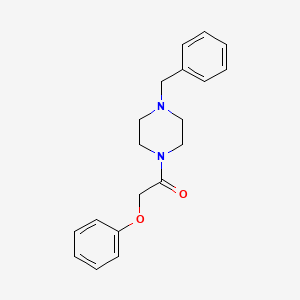

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is a chemical compound that is structurally similar to 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide . It is also related to Methylbenzylpiperazine (MBZP), a stimulant drug which is a derivative of benzylpiperazine .

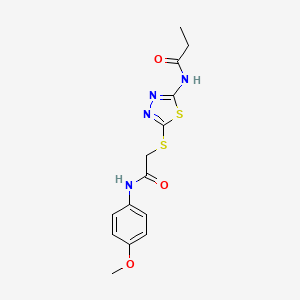

Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation of a ketone, followed by reduction with a reagent such as lithium aluminum hydride . The resulting compound can then interact with Grignard reagents to produce a variety of derivatives .Molecular Structure Analysis

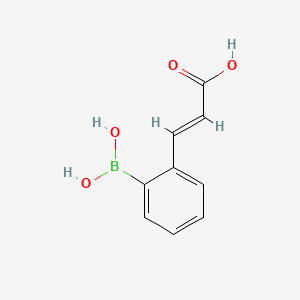

The molecular structure of “1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is likely to be similar to that of 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide, which has an empirical formula of C19H22N2O .科学的研究の応用

Enzyme Inhibition and Medicinal Chemistry

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one and its derivatives have been explored for their role in enzyme inhibition, particularly in the context of endocannabinoid hydrolases. Studies have shown that these compounds can act as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism. This application is significant in medicinal chemistry, where modulation of endocannabinoid system enzymes is explored for therapeutic potential in various conditions (Morera et al., 2012).

Analgesic and Anti-Inflammatory Activities

Benzylpiperazine derivatives have shown potential in exhibiting analgesic and anti-inflammatory activities. Research indicates that certain derivatives of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting their potential in pain management and inflammation treatment (Gevorgyan et al., 2017).

Antinociceptive and Anti-Allodynic Effects

The application of these compounds in pain management is further evidenced by studies on σ1 receptors (σ1R), where certain benzylpiperazinyl derivatives have been shown to have antinociceptive and anti-allodynic effects in animal models. This suggests their potential use in treating chronic pain without significant sedative effects (Romeo et al., 2021).

Application in Catalyst and Ligand Design

In the field of chemistry, these compounds have also been utilized in catalyst and ligand design. For instance, they have been used in the development of ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Additionally, they play a role in metal complex formation with applications in various chemical processes (Stucky et al., 2008).

Biomedical Research

In biomedical research, benzylpiperazinyl derivatives have been explored for their potential in drug design and molecular docking, particularly in the context of anticancer activities. For example, studies have synthesized and evaluated the anti-bone cancer activity of specific derivatives, providing insights into their potential as therapeutic agents (Lv et al., 2019).

作用機序

Target of Action

Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity . This suggests that the compound may interact with inflammatory pathways and cholinergic systems.

Mode of Action

It is likely that the compound interacts with its targets to modulate their activity, leading to its observed biological effects

Biochemical Pathways

The compound’s peripheral n-cholinolytic activity also implies an effect on cholinergic signaling pathways .

Result of Action

The compound’s observed anti-inflammatory, analgesic, and peripheral n-cholinolytic activities suggest it may modulate cellular processes related to inflammation, pain sensation, and cholinergic signaling .

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRRLFJXZKRDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)